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Introduction
2-(4,4-dimethylcyclohexyl)acetic acid is a saturated carboxylic acid characterized by a

cyclohexane ring substituted with two methyl groups at the C4 position and an acetic acid

moiety at the C1 position. Its unique structural features, particularly the gem-dimethyl group

which imparts conformational rigidity, make it a valuable building block in medicinal chemistry

and materials science. This guide provides a comprehensive overview of its physical and

chemical properties, a detailed synthesis protocol, and an analysis of its spectroscopic

characteristics, tailored for researchers and professionals in drug development and chemical

synthesis. Recent patent literature indicates its utility as a key intermediate in the synthesis of

novel potassium channel activators, highlighting its relevance in the development of therapies

for central and peripheral nervous system disorders[1].

Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key

identifiers. These data points are critical for database searches, regulatory submissions, and
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accurate experimental design.

Chemical Structure
The structure of 2-(4,4-dimethylcyclohexyl)acetic acid is depicted below. The gem-dimethyl

group on the cyclohexane ring restricts ring inversion, leading to more defined conformational

isomers which can be critical for stereospecific interactions in biological systems.

Caption: 2D Structure of 2-(4,4-dimethylcyclohexyl)acetic acid.

Key Identifiers
All quantitative and identifying data for the compound are summarized in the table below for

ease of reference. This information is crucial for sourcing, registration, and analytical

characterization.

Property Value Source(s)

IUPAC Name
2-(4,4-

dimethylcyclohexyl)acetic acid
N/A

CAS Number 681448-25-9 [1]

Molecular Formula C₁₀H₁₈O₂ N/A

Molecular Weight 170.25 g/mol N/A

Canonical SMILES CC1(CCC(CC1)CC(=O)O)C N/A

InChIKey
HIQKOCLKQSNITC-

UHFFFAOYSA-N
N/A

Physical and Chemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions

and biological systems. They are essential for process development, formulation, and

predicting pharmacokinetic profiles.

Physical Properties
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Property Value Notes and Rationale

Appearance White Solid

Expected for a saturated

carboxylic acid of this

molecular weight at room

temperature.

Boiling Point 266.4 ± 8.0 °C (Predicted)

The high boiling point is due to

the ability of carboxylic acids to

form stable hydrogen-bonded

dimers, which effectively

doubles the molecular weight

and increases the energy

required for vaporization.[2]

pKa 4.72 ± 0.10 (Predicted)

This value is typical for a

simple aliphatic carboxylic

acid. The alkyl substituent has

a minor electron-donating

inductive effect, making it

slightly less acidic than formic

acid but comparable to acetic

acid.[3]

Solubility

Insoluble in water. Soluble in

organic solvents like alcohols,

ethers, and chlorinated

solvents.

As a carboxylic acid with 10

carbon atoms, the large,

nonpolar hydrocarbon portion

dominates its properties,

making it hydrophobic.[3][4][5]

It is expected to be soluble in

less polar organic solvents

where van der Waals

interactions can occur.[2][6]

Chemical Reactivity
The primary reactive center of 2-(4,4-dimethylcyclohexyl)acetic acid is the carboxyl group.

This functional group can undergo a variety of well-established transformations, making it a

versatile synthetic intermediate.
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Acid-Base Reactions: As a carboxylic acid, it readily reacts with bases to form carboxylate

salts, which are typically more soluble in water than the parent acid.[3]

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This

is a standard equilibrium-driven process.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an

amine, typically requiring activation to an acid chloride or the use of coupling agents (e.g.,

DCC, EDC).

Reduction: The carboxyl group can be reduced to a primary alcohol (2-(4,4-

dimethylcyclohexyl)ethanol) using strong reducing agents like lithium aluminum hydride

(LiAlH₄).

Proposed Synthesis Protocol: Arndt-Eistert
Homologation
A robust and logical method for the synthesis of 2-(4,4-dimethylcyclohexyl)acetic acid is the

Arndt-Eistert homologation of 4,4-dimethylcyclohexanecarboxylic acid. This reaction sequence

extends the carbon chain of a carboxylic acid by one methylene (-CH₂-) unit and is a well-

established, high-yielding procedure. The required starting material, 4,4-

dimethylcyclohexanecarboxylic acid (CAS 25186-27-0), is commercially available.[7][8]

Caption: Workflow for Arndt-Eistert homologation synthesis.

Detailed Step-by-Step Methodology
Expertise & Causality: This protocol is designed for robustness. Each step includes

explanations for the choice of reagents and conditions, ensuring both scientific integrity and

practical success.

Step 1: Formation of the Acid Chloride

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 4,4-dimethylcyclohexanecarboxylic acid (1.0 eq).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.britannica.com/science/carboxylic-acid/Properties-of-carboxylic-acids
https://www.benchchem.com/product/b1455789?utm_src=pdf-body
https://www.achemblock.com/q59516-4-4-dimethylcyclohexane-1-carboxylic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethylcyclohexanecarboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid

chlorides. It is used in excess to drive the reaction to completion, and the byproducts (SO₂

and HCl) are gaseous, which simplifies purification.

Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be

monitored by the cessation of gas evolution.

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride

under reduced pressure. The resulting crude 4,4-dimethylcyclohexanecarbonyl chloride is

typically used in the next step without further purification.

Step 2: Formation of the α-Diazoketone

Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (Et₂O).

Cool the solution to 0°C in an ice bath.

Reagent Addition: Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂,

2.2 eq) with vigorous stirring. Trustworthiness & Safety: Diazomethane is toxic and

explosive. This step must be performed in a well-ventilated fume hood using appropriate

safety precautions (blast shield, non-etched glassware). The reaction is performed at 0°C to

control the exothermic reaction and minimize side reactions. A second equivalent of

diazomethane is required to neutralize the HCl generated in situ.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The

persistence of a yellow color indicates an excess of diazomethane.

Quenching: Carefully add a few drops of acetic acid to quench any remaining diazomethane

until the yellow color disappears.

Workup: The solvent can be carefully removed under reduced pressure to yield the crude α-

diazoketone, which is often a yellow solid.

Step 3: Wolff Rearrangement and Hydrolysis

Setup: Dissolve the crude α-diazoketone from Step 2 in a mixture of 1,4-dioxane and water.
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Catalyst Addition: Add silver(I) oxide (Ag₂O, 0.1 eq) as a catalyst. Causality: A silver catalyst

(or photochemical/thermal conditions) is required to facilitate the Wolff rearrangement. The

catalyst promotes the loss of N₂ gas and the 1,2-alkyl shift to form a highly reactive ketene

intermediate.

Reaction: Heat the suspension to 60-80°C. Vigorous evolution of nitrogen gas should be

observed. Continue heating until gas evolution ceases (typically 2-3 hours).

Workup & Purification: Cool the reaction mixture and filter it through a pad of Celite to

remove the silver catalyst. Acidify the filtrate with aqueous HCl and extract with ethyl acetate.

The combined organic layers are then washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure. The crude product can be

purified by recrystallization or column chromatography to yield pure 2-(4,4-
dimethylcyclohexyl)acetic acid.

Spectroscopic Profile (Predicted)
As experimental spectra are not readily available in the public domain, this section provides a

detailed analysis based on established principles of NMR and Mass Spectrometry. These

predictions serve as a reliable benchmark for researchers to confirm the identity and purity of

synthesized material.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different

proton environments in the molecule.
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Predicted Shift
(ppm)

Multiplicity Integration Assignment Rationale

~11.5 - 12.0 broad singlet 1H H-O-C=O

The acidic proton

of the carboxylic

acid is typically

deshielded and

appears as a

broad singlet,

which is

exchangeable

with D₂O.

~2.25 doublet 2H -CH₂-COOH

These protons

are alpha to the

carbonyl group,

which is electron-

withdrawing,

shifting them

downfield. They

are coupled to

the adjacent

methine proton.

~1.80 multiplet 1H -CH-CH₂COOH

This methine

proton is coupled

to the adjacent

methylene

protons of the

ring and the

acetic acid

moiety.

~1.20 - 1.60 multiplet 8H Cyclohexane -

CH₂-

These are the

four sets of

methylene

protons on the

cyclohexane

ring. They will
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appear as

complex,

overlapping

multiplets.

~0.88 singlet 6H -C(CH₃)₂

The two methyl

groups are

chemically

equivalent and

attached to a

quaternary

carbon, so they

appear as a

single, sharp

peak with no

coupling.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Predicted Shift (ppm) Carbon Assignment Rationale

~179 C=O

The carbonyl carbon of a

carboxylic acid is highly

deshielded and appears

significantly downfield.

~42 -CH₂-COOH
The carbon alpha to the

carbonyl group.

~38 -CH-CH₂COOH

The methine carbon of the

cyclohexane ring attached to

the acetic acid group.

~35 Ring -CH₂-

Methylene carbons on the

cyclohexane ring. There will be

multiple, closely spaced

signals in this region.

~32 -C(CH₃)₂
The quaternary carbon bearing

the two methyl groups.

~28 -C(CH₃)₂
The two equivalent methyl

group carbons.

Mass Spectrometry (Electron Ionization)
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺) is expected at m/z =

170. The fragmentation pattern will be characteristic of aliphatic carboxylic acids.

Molecular Ion (M⁺): A peak at m/z = 170 corresponding to [C₁₀H₁₈O₂]⁺.

Loss of Carboxyl Group: A significant fragment at m/z = 125, corresponding to the loss of the

-COOH radical (45 Da). This [M-45]⁺ peak is often prominent for carboxylic acids.

McLafferty Rearrangement: A potential fragment at m/z = 60, corresponding to ionized acetic

acid, [CH₃COOH]⁺, though this may be of low intensity.

Cyclohexyl Ring Fragmentation: A series of peaks corresponding to the fragmentation of the

alkyl portion of the molecule, with losses of alkyl fragments (e.g., C₂H₄, C₃H₆) leading to
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clusters of peaks separated by 14 Da (-CH₂-).

Applications and Significance
The primary documented application of 2-(4,4-dimethylcyclohexyl)acetic acid is as a key

intermediate in pharmaceutical research. A recent patent application describes its use in the

synthesis of N-(pyrimidin-4-ylmethyl) amides, which are potent activators of Kv7.2/Kv7.3

potassium channels[1]. These channels are critical for regulating neuronal excitability, and their

activators are being investigated for the treatment of epilepsy, neuropathic pain, and other

disorders of the central and peripheral nervous systems[1]. The 4,4-dimethylcyclohexyl moiety

likely serves as a lipophilic group that can favorably interact with the target protein and improve

the pharmacokinetic properties of the final drug candidate.

Conclusion
2-(4,4-dimethylcyclohexyl)acetic acid is a well-defined chemical entity with predictable

physical and chemical properties. Its synthesis is achievable through standard organic

chemistry transformations like the Arndt-Eistert homologation. The provided spectroscopic

analysis offers a clear roadmap for its characterization. Its demonstrated utility as an

intermediate in the synthesis of neurologically active compounds underscores its importance

for professionals in drug discovery and development. This guide serves as a foundational

technical resource to support further research and application of this valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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